molecular formula C8H8BrCl2NO3S B602995 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide CAS No. 1246821-50-0

4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B602995
CAS RN: 1246821-50-0
M. Wt: 349.03g/mol
InChI Key: PLPKINOEOHIANO-UHFFFAOYSA-N
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Description

4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide, also known as BDCM, is a widely used chemical in scientific research. BDCM is a halogenated disinfection byproduct (DBP) that is formed when chlorine is used to disinfect water. The chemical structure of BDCM is similar to that of other DBPs, such as bromodichloromethane (BDCM) and dibromochloromethane (DBCM), which are also formed during water disinfection.

Mechanism of Action

The mechanism of action of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is not fully understood. However, it is believed that 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide causes toxicity by forming reactive intermediates that can damage DNA and proteins. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide can also cause oxidative stress by generating reactive oxygen species (ROS) and depleting antioxidants in cells.
Biochemical and Physiological Effects:
4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to cause a variety of biochemical and physiological effects in cells and animals. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to induce genotoxicity by causing DNA strand breaks and mutations. It has also been shown to cause oxidative stress by generating ROS and depleting antioxidants in cells. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to cause inflammation by activating immune cells and releasing pro-inflammatory cytokines. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has also been shown to cause cytotoxicity by inducing cell death.

Advantages and Limitations for Lab Experiments

4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a widely used chemical in scientific research due to its ability to induce genotoxicity, oxidative stress, and inflammation. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is also relatively easy to synthesize and can be obtained in large quantities. However, the use of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide in lab experiments is limited by its toxicity and potential health hazards. Proper safety precautions should be taken when handling 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide, and its use should be restricted to experienced researchers who have the necessary training and expertise.

Future Directions

There are several future directions for research on 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide. One direction is to study the long-term effects of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide exposure on human health. Another direction is to investigate the mechanism of action of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide and its role in the development of cancer and other diseases. Further research is also needed to identify safer disinfection methods that do not produce harmful DBPs like 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide. Finally, more research is needed to develop effective treatments for 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide toxicity and related diseases.
Conclusion:
In conclusion, 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is a widely used chemical in scientific research that has been shown to induce genotoxicity, oxidative stress, and inflammation. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is relatively easy to synthesize and can be obtained in large quantities. However, its use in lab experiments is limited by its toxicity and potential health hazards. Future research on 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide should focus on identifying safer disinfection methods, studying the long-term effects of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide exposure on human health, and developing effective treatments for 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide toxicity and related diseases.

Synthesis Methods

4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide can be synthesized by reacting 2,5-dichlorobenzenesulfonamide with bromoacetaldehyde diethyl acetal in the presence of a base. The reaction yields 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide as the main product. The synthesis of 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is relatively easy and can be carried out in a laboratory setting.

Scientific Research Applications

4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is widely used in scientific research to study the effects of DBPs on human health and the environment. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide has been shown to induce genotoxicity and cytotoxicity in human cells. It has also been shown to cause oxidative stress and inflammation in animal models. 4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide is also used as a model compound to study the toxicity of other halogenated DBPs.

properties

IUPAC Name

4-bromo-2,5-dichloro-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl2NO3S/c9-5-3-7(11)8(4-6(5)10)16(14,15)12-1-2-13/h3-4,12-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPKINOEOHIANO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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